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Compound Name: Heptadecanyl stearate

Cat. No.: B178537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Heptadecanyl stearate, a long-chain saturated fatty acid ester, is a molecule of interest in

various scientific domains. This technical guide provides a detailed summary of its chemical

identity, physicochemical properties, synthesis, and analytical characterization. While its

biological functions remain largely unexplored, this document aims to equip researchers with

the foundational knowledge required for future investigations.

Chemical Identification and Synonyms
Heptadecanyl stearate is systematically known as heptadecyl octadecanoate. Its unique

Chemical Abstracts Service (CAS) registry number is 18299-82-6[1]. For clarity and

comprehensive literature searching, a list of its common synonyms is provided in the table

below.
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Identifier Type Identifier

CAS Number 18299-82-6[1]

IUPAC Name Heptadecyl octadecanoate

Synonyms

Heptadecyl stearate, Stearic acid, heptadecyl

ester, 1-Heptadecanol, stearate, Heptadecyl

octadecanoic acid, NSC 152077[1]

Molecular Formula C35H70O2

Molecular Weight 522.9 g/mol [1]

Physicochemical Properties
The fundamental physicochemical properties of heptadecanyl stearate are summarized in the

following table, with data primarily derived from computational models.

Property Value

Molecular Weight 522.9 g/mol [1]

XLogP3 16.8

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 33

Exact Mass 522.53758147 Da[1]

Monoisotopic Mass 522.53758147 Da[1]

Topological Polar Surface Area 26.3 Å²

Heavy Atom Count 37

Complexity 419
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While specific, detailed protocols for the synthesis of heptadecanyl stearate are not

extensively published, a general approach involves the direct esterification of stearic acid with

heptadecanol.

Experimental Protocol: Fischer Esterification (General
Procedure)
This protocol is a generalized procedure for the synthesis of long-chain esters and can be

adapted for heptadecanyl stearate.

Materials:

Stearic acid

Heptadecanol

Toluene (or another suitable water-immiscible solvent)

p-Toluenesulfonic acid (catalyst)

Anhydrous sodium sulfate

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Hexane

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, combine equimolar amounts of stearic acid and heptadecanol in toluene.

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-5 mol%) to the

reaction mixture.
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Reaction: Heat the mixture to reflux. The water formed during the esterification will be

azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress

by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the

solution to a separatory funnel and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude heptadecanyl stearate.

Purification Protocol: Column Chromatography
Procedure:

Column Preparation: Prepare a silica gel column using a suitable non-polar solvent system,

such as a gradient of ethyl acetate in hexane.

Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and

load it onto the column.

Elution: Elute the column with the chosen solvent system, collecting fractions.

Analysis: Monitor the fractions by TLC to identify those containing the pure ester.

Concentration: Combine the pure fractions and remove the solvent under reduced pressure

to yield purified heptadecanyl stearate.

Analytical Characterization
The structural confirmation and purity assessment of heptadecanyl stearate can be achieved

through standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of fatty acid esters.

Experimental Protocol:
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Sample Preparation: Dissolve a small amount of the purified ester in a suitable volatile

solvent (e.g., hexane or dichloromethane).

GC Conditions:

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

Injector Temperature: 250-280 °C.

Oven Program: A temperature gradient suitable for eluting long-chain esters, for example,

starting at 150°C and ramping to 300°C.

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 50-600).

Data Analysis: The resulting mass spectrum will show characteristic fragmentation

patterns for a long-chain ester, including the molecular ion peak and fragments

corresponding to the fatty acid and alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.

Expected ¹H NMR Chemical Shifts (in CDCl₃):
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Proton
Approximate Chemical Shift

(ppm)
Multiplicity

Terminal methyl (CH₃) of both

chains
~0.88 Triplet

Methylene chain (-(CH₂)n-) ~1.25 Multiplet

Methylene β to carbonyl (-CH₂-

CH₂-COO-)
~1.62 Multiplet

Methylene α to carbonyl (-CH₂-

COO-)
~2.28 Triplet

Methylene α to ester oxygen (-

O-CH₂-)
~4.05 Triplet

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Approximate Chemical Shift (ppm)

Terminal methyl (CH₃) ~14.1

Methylene chain (-(CH₂)n-) ~22.7 - 31.9

Methylene β to carbonyl (-CH₂-CH₂-COO-) ~25.1

Methylene α to carbonyl (-CH₂-COO-) ~34.4

Methylene α to ester oxygen (-O-CH₂-) ~64.4

Carbonyl (-COO-) ~173.9

Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities of

heptadecanyl stearate. Its presence has been reported in the plant Cissus quadrangularis,

but its physiological role has not been elucidated[1]. Given its structure as a long-chain

saturated fatty acid ester, it may be involved in lipid metabolism or act as a component of

cellular membranes or lipid droplets. However, without experimental evidence, any proposed

biological function or involvement in signaling pathways would be purely speculative.
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Experimental and Logical Workflow Diagrams
As no specific biological signaling pathways involving heptadecanyl stearate have been

identified, the following diagrams illustrate a logical workflow for its synthesis and

characterization, and a hypothetical workflow for investigating its biological effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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